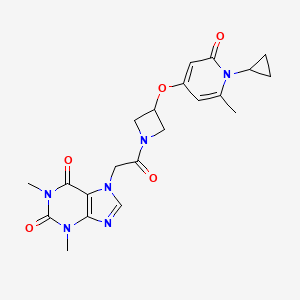

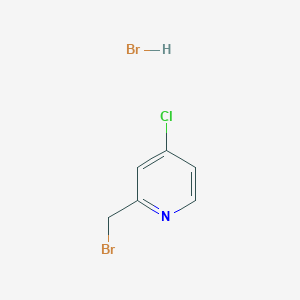

![molecular formula C16H12ClN3O2 B2617958 2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1226009-31-9](/img/structure/B2617958.png)

2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

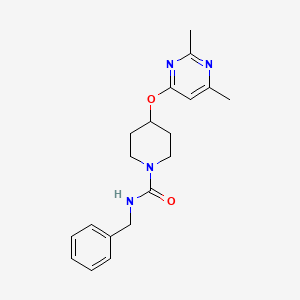

“2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their various biological and pharmacological properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The pyrazolo[3,4-d] pyrimidines have been synthesized by a three-step reaction starting with these precursors . This method provides several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .

Scientific Research Applications

Synthesis and Structural Analysis

- Synthetic Pathways : Research on compounds related to 2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid often involves exploring synthetic pathways to create novel derivatives with potential biological activities. For instance, the synthesis and crystal structure analysis of similar pyrazolo[1,5-a]pyrimidin derivatives have been reported, highlighting methods for chlorination and aminization processes (Lu Jiu-fu et al., 2015).

- Crystal Structure : The detailed crystallographic analysis helps in understanding the molecular configuration, which is crucial for the study of their interactions with biological targets. Studies have successfully determined the crystal structures of related compounds, providing insights into their molecular arrangements (Lu Jiu-fu et al., 2015).

Biological Activities

- Anticancer and Antimicrobial Activities : Some derivatives have shown moderate anticancer activity, suggesting their potential in cancer treatment research. Additionally, the antimicrobial properties of these compounds against various microorganisms have been explored, indicating their usefulness in developing new antimicrobial agents (K. Atta et al., 2011).

- Synthetic Intermediates for Fluorescent Probes : The synthesis of N-heteroaryl aldehydes from pyrazolo[1,5-a]pyrimidines has been reported, serving as strategic intermediates for the preparation of novel functional fluorophores. This application is particularly interesting for developing fluorescent probes for biological and environmental sensing (Juan C Castillo et al., 2018).

Heterocyclic Chemistry

- Building Blocks in Heterocyclic Synthesis : Compounds within the pyrazolo[1,5-a]pyrimidine family serve as key building blocks in heterocyclic synthesis, facilitating the creation of diverse heterocyclic compounds with potential biological and chemical properties. These building blocks are instrumental in generating a wide array of heterocycles with varying functionalities and potential applications in medicinal chemistry and drug discovery (H. Behbehani et al., 2012).

Mechanism of Action

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation .

Mode of Action

Similar compounds have been shown to inhibit cdk2, resulting in significant alterations in cell cycle progression . These compounds bind to the active site of CDK2, forming essential hydrogen bonds with Leu83 .

Biochemical Pathways

Cdk2 inhibition generally affects the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart for similar compounds have shown suitable pharmacokinetic properties .

Result of Action

Similar compounds have been shown to cause significant alterations in cell cycle progression and induce apoptosis within cells .

properties

IUPAC Name |

2-(3-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-11-3-1-2-10(6-11)12-8-15-18-13(16(21)22)7-14(9-4-5-9)20(15)19-12/h1-3,6-9H,4-5H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOLNYBYHMOBCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC3=CC(=NN23)C4=CC(=CC=C4)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B2617875.png)

![2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2617879.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2617890.png)

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2617894.png)